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Compound of Interest

Compound Name: 1-(Pyridin-3-yl)propan-2-one

Cat. No.: B027483

Abstract: This technical guide is intended for researchers, scientists, and professionals in drug
development, providing a consolidated reference for the spectroscopic data of the compound
1-(Pyridin-3-yl)propan-2-one (CAS No. 6302-03-0). Due to the absence of publicly available
experimental spectroscopic data, this document presents predicted values for *H NMR, 3C
NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are derived
from established computational models and are intended to serve as a reference for the
identification and characterization of this molecule. Additionally, standardized experimental
protocols for acquiring such data are detailed to guide researchers in their own analytical work.

Introduction

1-(Pyridin-3-yl)propan-2-one, also known as 3-acetonylpyridine, is a ketone derivative of
pyridine. The structural combination of a pyridine ring and a propanone side chain makes it a
molecule of interest in medicinal chemistry and materials science. Accurate spectroscopic
characterization is fundamental to confirming the identity, purity, and structure of this compound
in any research or development setting. This guide aims to fill the current gap in publicly
accessible data by providing a predictive spectroscopic profile and standardized methodologies
for its experimental verification.

Predicted Spectroscopic Data

The following data has been generated using computational prediction algorithms.
Experimental values may vary based on solvent, concentration, and instrument parameters.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 1-(Pyridin-3-yl)propan-2-one Solvent: CDCIs, Reference:
TMS (5 0.00 ppm)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.51 s 1H H-2 (Pyridine)
~8.48 d 1H H-6 (Pyridine)
~7.55 dt 1H H-4 (Pyridine)
~7.25 dd 1H H-5 (Pyridine)
~3.70 S 2H -CHz-
~2.15 S 3H -CHs

Table 2: Predicted 3C NMR Data for 1-(Pyridin-3-yl)propan-2-one Solvent: CDCls, Reference:
CDCIs (0 77.16 ppm)

Chemical Shift (6, ppm) Assighment
~206.5 C=0 (Ketone)
~150.1 C-6 (Pyridine)
~148.0 C-2 (Pyridine)
~136.2 C-4 (Pyridine)
~131.8 C-3 (Pyridine)
~123.6 C-5 (Pyridine)
~49.5 -CH2-

~29.8 -CHs

Infrared (IR) Spectroscopy
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Table 3: Predicted Significant IR Absorptions for 1-(Pyridin-3-yl)propan-2-one

Wavenumber (cm~?) Intensity Assignment

Aromatic C-H Stretch

~3050 Medium o
(Pyridine)
) Aliphatic C-H Stretch (-CHz, -
~2925 Medium
CHs)
~1720 Strong C=0 Stretch (Ketone)
i C=C and C=N Ring Stretching
~1580, ~1480, ~1420 Medium-Strong o
(Pyridine)
~1410 Medium CHz Bend (Scissoring)
~1190 Medium C-C Stretch
C-H Out-of-plane Bend
~710 Strong

(Pyridine)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 1-(Pyridin-3-yl)propan-2-one lonization Mode:
Electron lonization (EI)

miz Relative Intensity (%) Assighment
135 High [M]* (Molecular lon)
) [M - CHsCO]* (Loss of acetyl
92 High )
radical)
78 Medium Pyridine radical cation
43 High [CH3CO]J* (Acetyl cation)

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data for a solid organic
compound like 1-(Pyridin-3-yl)propan-2-one. Instrument-specific parameters may require
optimization.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in 0.5-0.7
mL of a suitable deuterated solvent (e.g., CDClz, DMSO-de).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (&
= 0.00 ppm).

« Filtration: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette
directly into a clean 5 mm NMR tube.

o Data Acquisition: Acquire *H and 13C NMR spectra on a 400 MHz or higher field NMR
spectrometer at room temperature. For 33C NMR, a proton-decoupled pulse sequence is
typically used.

o Data Processing: Process the acquired Free Induction Decay (FID) using appropriate
software, involving Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy Protocol (Thin Solid Film Method)

e Sample Preparation: Dissolve a small amount (approx. 1-2 mg) of the solid sample in a few
drops of a volatile solvent (e.g., dichloromethane or acetone).

» Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt
plate (e.g., NaCl or KBr).

» Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a
thin, even film of the solid compound on the plate.

» Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and
acquire the spectrum, typically over a range of 4000-400 cm~1. A background spectrum of
the clean, empty beam path should be acquired and automatically subtracted from the
sample spectrum.
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Mass Spectrometry Protocol (Electron lonization)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by Gas
Chromatography (GC-MS).

« lonization: Bombard the vaporized sample with a high-energy electron beam (typically 70
eV) to induce ionization and fragmentation.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum that plots the relative abundance
of each ion as a function of its m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
novel or synthesized organic compound.
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¢ To cite this document: BenchChem. [Spectroscopic Analysis of 1-(Pyridin-3-yl)propan-2-one:
A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027483#spectroscopic-data-of-1-pyridin-3-yl-propan-

2-one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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